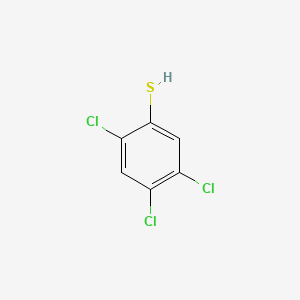
2,4,5-Trichlorothiophenol
描述
2,4,5-Trichlorothiophenol is an organosulfur compound with the molecular formula C6H3Cl3S. It is a derivative of thiophenol, where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2, 4, and 5 positions. This compound is known for its use in various chemical reactions and industrial applications.
作用机制
Target of Action
2,4,5-Trichlorothiophenol primarily targets the formation of persistent organic pollutants, specifically polychlorinated dibenzothiophene (PCDT) and polychlorinated thianthrene (PCTA), which are sulfur analogues of dioxins . These compounds exhibit ecotoxicological and toxicological properties similar to those displayed by their dioxin analogues .
Mode of Action
The compound interacts with its targets through a process of combustion. The formation of these persistent organic pollutants is more favorable, both kinetically and thermodynamically, than their analogous dioxin counterparts . This is rationalized in terms of the different influences of the S–H and O–H moieties in the this compound and 2,4,5-trichlorophenol precursors .
Biochemical Pathways
The combustion of this compound yields three different congeners of PCTA, including 2,3,7,8-tetrachlorothianthrene (TeCTA), 1,2,4,7,8-pentachlorothianthrene (PeCTA) and 1,2,4,6,7,9-hexachlorothianthrene (HxCTA) . The degree and pattern of chlorination on the this compound precursor lead to subtle thermodynamic and kinetic changes to the PCDT/PCTA formation mechanisms .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the formation of persistent organic pollutants. These pollutants are known to bioaccumulate and have been detected in environmental contexts as diverse as sediments, waste incineration by-products, oil spills, pulp mill effluent, and marine organisms .
Action Environment
Environmental factors play a significant role in the action of this compound. The principal sources of PCDT and PCTA in the environment are the combustion of coal and biomass, municipal waste incineration, metallurgical processes, and automobile exhaust . The concentrations of PCDT and PCTA closely correlate with those of their dioxin analogues, indicating that similar chemical mechanisms dictate their formation during combustion .
生化分析
Biochemical Properties
2,4,5-Trichlorothiophenol plays a significant role in biochemical reactions, particularly in the context of environmental bioremediation. It interacts with various enzymes and proteins, including ligninolytic enzymes produced by fungi such as Clitocybe maxima. These enzymes, such as manganese peroxidase and dehydrogenase, facilitate the breakdown of this compound, enhancing its dissipation in contaminated soils . The interaction between this compound and these enzymes is crucial for its bioremediation potential, as it leads to the degradation of the compound and reduces its environmental impact.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the combustion of this compound can lead to the formation of polychlorinated dibenzothiophene (PCDT) and polychlorinated thianthrene (PCTA), which exhibit toxicological properties similar to dioxins . These compounds can disrupt cellular functions, leading to cytotoxicity and endocrine disruption. The impact of this compound on cellular processes underscores the importance of understanding its biochemical interactions and potential health risks.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. During combustion, this compound undergoes oxidative thermal decomposition, leading to the formation of PCDT and PCTA . These reactions are influenced by the presence of chlorine atoms and the sulfur moiety in the compound. The formation of these persistent organic pollutants is more favorable both kinetically and thermodynamically compared to their dioxin counterparts. This mechanism highlights the potential environmental and health hazards associated with the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation are influenced by various factors, including the presence of co-contaminants such as heavy metals Over time, the bioremediation potential of this compound can be enhanced through the activity of ligninolytic enzymes, leading to its dissipation in contaminated soils
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of the compound can lead to toxic or adverse effects, including cytotoxicity and endocrine disruption The threshold effects observed in these studies highlight the importance of understanding the dosage-dependent impact of this compound on health and the environment
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its degradation and bioremediation. The compound interacts with enzymes such as manganese peroxidase and dehydrogenase, which facilitate its breakdown in contaminated soils . These interactions are crucial for reducing the environmental impact of this compound and preventing its accumulation in ecosystems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported through cellular membranes and distributed within various compartments. The presence of transporters and binding proteins can affect its localization and accumulation, impacting its overall activity and function . Understanding these processes is essential for assessing the environmental and health risks associated with this compound.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization processes are important for understanding the biochemical interactions and potential effects of this compound at the cellular level.
准备方法
Synthetic Routes and Reaction Conditions: 2,4,5-Trichlorothiophenol can be synthesized through several methods. One common method involves the chlorination of thiophenol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In industrial settings, this compound is produced through large-scale chlorination processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.
化学反应分析
Types of Reactions: 2,4,5-Trichlorothiophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert it to thiophenol or other lower oxidation state compounds.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiophenol, lower oxidation state compounds.
Substitution: Various substituted thiophenols depending on the nucleophile used.
科学研究应用
2,4,5-Trichlorothiophenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosulfur compounds.
Biology: Studies have investigated its effects on biological systems, particularly its potential toxicity and environmental impact.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, although its toxicity poses challenges.
Industry: It is used in the production of pesticides, fungicides, and other industrial chemicals.
相似化合物的比较
2,4,5-Trichlorophenol: Similar in structure but lacks the sulfur atom.
2,4,6-Trichlorothiophenol: Differing in the position of chlorine atoms.
2,4-Dichlorothiophenol: Contains one less chlorine atom.
Uniqueness: 2,4,5-Trichlorothiophenol is unique due to its specific chlorination pattern and the presence of a sulfur atom, which imparts distinct chemical and biological properties
属性
IUPAC Name |
2,4,5-trichlorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3S/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARIALSGFXECCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191167 | |
| Record name | 2,4,5-Trichlorothiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3773-14-6 | |
| Record name | 2,4,5-Trichlorobenzenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3773-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trichlorothiophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003773146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3773-14-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,5-Trichlorothiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-trichlorothiophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,4,5-Trichlorothiophenol metabolized in rats?
A1: Research indicates that when this compound is administered to rats, it undergoes metabolism primarily through conjugation reactions. [] One major metabolic pathway involves the formation of S-glucuronide, accounting for 17% of the administered dose. [] Another significant pathway leads to the production of S-(methylsulfonyl-dichlorophenyl)-mercapturic acid, representing 36% of the dose. [] These findings suggest that glucuronidation and mercapturic acid synthesis are key mechanisms for the biotransformation and elimination of this compound in rats.
Q2: Can this compound be formed during the combustion of other chemicals?
A2: While not directly addressed in the provided abstracts, the title of the second paper suggests that the formation of persistent organic pollutants, potentially including this compound, can occur during the combustion of this compound. [] Further investigation within the full text of the paper would be needed to confirm the specific products and mechanisms involved in this combustion process.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


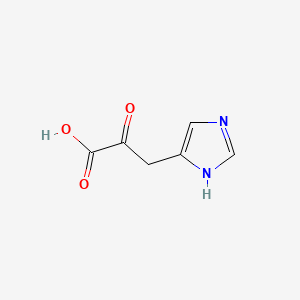
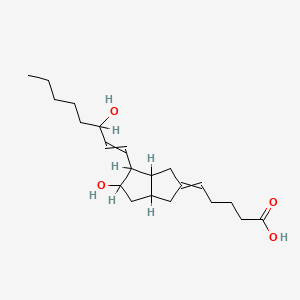
![Methyl 10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate](/img/structure/B1197493.png)

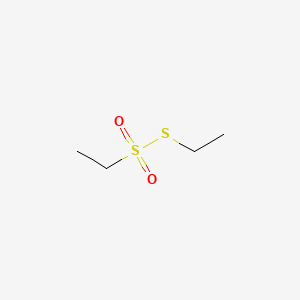
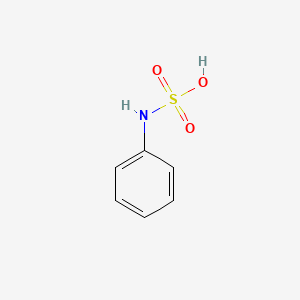


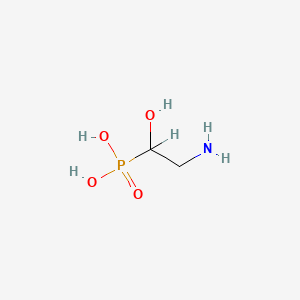

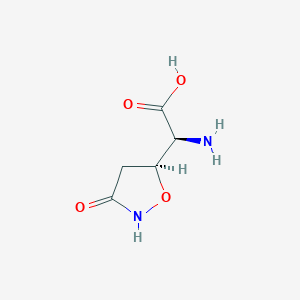
![1-[[2-(3-Methylanilino)-1-oxoethyl]amino]-3-phenylthiourea](/img/structure/B1197510.png)
![8-Methyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B1197511.png)
![1-benzyl-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B1197514.png)
